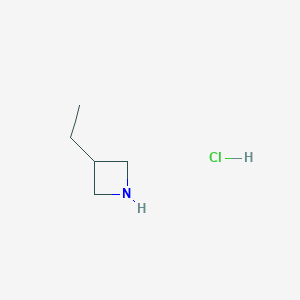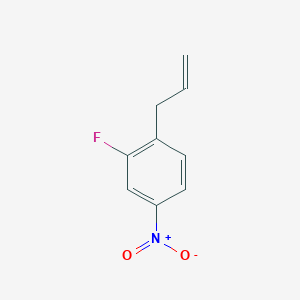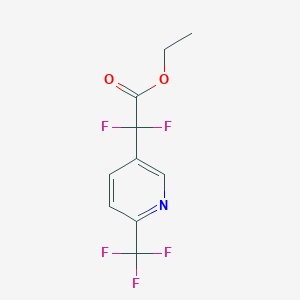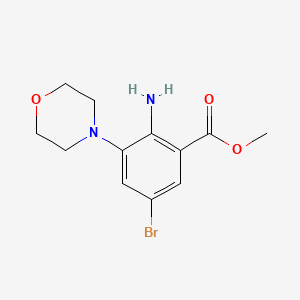![molecular formula C13H8ClN3O4S B1477897 7-(Benzenesulfonyl)-2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid CAS No. 1638767-43-7](/img/structure/B1477897.png)
7-(Benzenesulfonyl)-2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
説明
“7-(Benzenesulfonyl)-2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidines involves numerous methods . The Dimroth rearrangement, which involves the isomerization of heterocycles, is one such method used in the synthesis of condensed pyrimidines . This rearrangement can be subdivided into two types: relocation of heteroatoms within the rings of condensed systems (Type I) and migration of exo- and endocyclic heteroatoms in heterocyclic systems (Type II) .Molecular Structure Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The structure of “7-(Benzenesulfonyl)-2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid” would be expected to follow this general structure, with additional functional groups attached.Chemical Reactions Analysis
The Dimroth rearrangement is a key reaction involving pyrimidines . This rearrangement represents the isomerization of heterocycles which involves relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .科学的研究の応用
Synthesis and Characterization 7-(Benzenesulfonyl)-2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid and its derivatives have been extensively studied for their synthesis and characterization. These compounds are synthesized through various chemical reactions, involving starting materials like benzenesulfonyl chloride and piperidin-4-one Hydrochloride. The synthesized compounds are characterized using spectral and microanalytical data to determine their structures. Such studies are crucial for developing new pharmaceuticals and materials with specific biological activities (Mittal, Sarode & Vidyasagar, 2011).
Antimicrobial Activity These synthesized compounds have been evaluated for their antibacterial and antifungal activities against various pathogens like Bacillus substilis, Escherichia coli, Klebsiella pneumoniae, Streptococcus aureus, Aspergillus niger, Aspergillus flavus, Fusarium oxysporium, and Trichoderma viride. Such research indicates the potential of these compounds in developing new antimicrobial agents to combat infectious diseases (Mittal, Sarode & Vidyasagar, 2011).
Catalytic Synthesis The compound has also been used in catalytic synthesis processes. For example, the DMAP-catalyzed synthesis of novel Pyrrolo[2,3-D]Pyrimidine derivatives bearing an aromatic sulfonamide moiety highlights the efficiency of certain catalysts in synthesizing these compounds under solvent-free conditions. This not only contributes to the chemistry of pyrrolopyrimidines but also to green chemistry by reducing solvent use (Khashi, Davoodnia & Chamani, 2014).
Antifolate Research In antifolate research, derivatives of 7-(Benzenesulfonyl)-2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid have been explored as potential dihydrofolate reductase (DHFR) inhibitors. These compounds exhibit promising activity against human DHFR and certain tumor cells, suggesting their potential in cancer therapy (Gangjee et al., 2007).
Functionalization for Diversity Diversity-oriented synthesis approaches have utilized the core structure of these compounds to generate functionalized pyrrolopyrimidines. By varying substituents, researchers have created a wide array of compounds for further pharmacological testing. This method enables the exploration of biological activity and property relationships within a diverse chemical space (Marcotte, Rombouts & Lubell, 2003).
将来の方向性
Pyrimidines have been the subject of extensive research due to their wide range of pharmacological effects . Future research may focus on the development of new pyrimidines as anti-inflammatory agents , and the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
特性
IUPAC Name |
7-(benzenesulfonyl)-2-chloropyrrolo[2,3-d]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O4S/c14-13-15-7-8-6-10(12(18)19)17(11(8)16-13)22(20,21)9-4-2-1-3-5-9/h1-7H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMGRLUQLXMPYJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=CN=C(N=C32)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



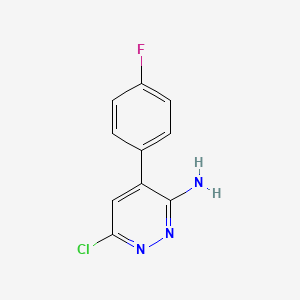
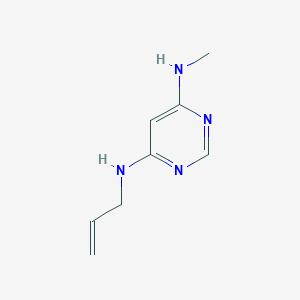

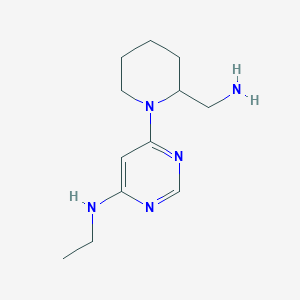


![4-Dimethylaminomethyl-bicyclo[2.2.2]oct-1-ylamine](/img/structure/B1477827.png)
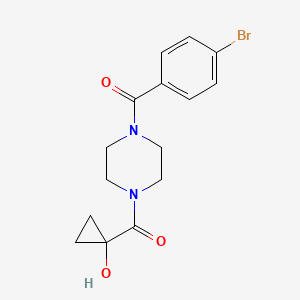

![5-Methyl-6-azaspiro[3.4]octane](/img/structure/B1477831.png)
